molecular formula C7H4ClNO B1603974 4-Chlorobenzo[d]oxazole CAS No. 943443-12-7

4-Chlorobenzo[d]oxazole

Cat. No.: B1603974
CAS No.: 943443-12-7
M. Wt: 153.56 g/mol
InChI Key: QNDGTSQNWUXVEA-UHFFFAOYSA-N
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Description

4-Chlorobenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring with a chlorine atom at the 4-position. This compound is part of the broader class of benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

4-Chlorobenzo[d]oxazole is a derivative of the oxazole family, which is known to have a wide spectrum of biological activities . The primary targets of oxazole derivatives can vary depending on the substitution pattern in the oxazole ring . For instance, some oxazole derivatives have been found to exhibit antimicrobial , anticancer , anti-inflammatory , and antidiabetic activities, among others.

Mode of Action

Oxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some oxazole derivatives inhibit the activity of certain enzymes, leading to a decrease in the production of harmful substances in the body . The specific mode of action of this compound would depend on its specific target.

Biochemical Pathways

Oxazole derivatives are known to affect various biochemical pathways depending on their specific targets . For instance, some oxazole derivatives have been found to inhibit the activity of certain enzymes, leading to changes in the metabolic pathways . The specific biochemical pathways affected by this compound would depend on its specific target and mode of action.

Result of Action

Oxazole derivatives are known to have various biological activities, including antimicrobial , anticancer , anti-inflammatory , and antidiabetic activities, among others. The specific effects of this compound would depend on its specific target and mode of action.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of oxazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with chloroacetyl chloride under basic conditions to form the oxazole ring . Another method involves the use of ortho-phenylenediamine and chloroacetic acid in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalytic systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chlorobenzo[d]oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

Comparison: 4-Chlorobenzo[d]oxazole is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs. For instance, the chlorine atom can enhance its antimicrobial properties compared to non-chlorinated derivatives.

Properties

IUPAC Name

4-chloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDGTSQNWUXVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624862
Record name 4-Chloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943443-12-7
Record name 4-Chloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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